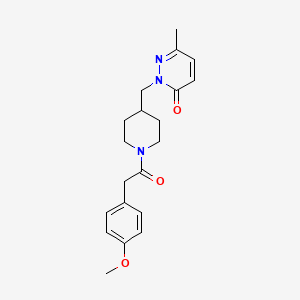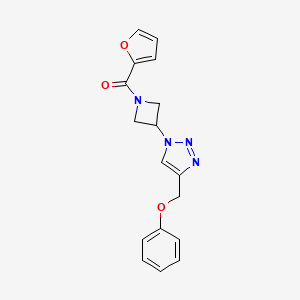
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is not fully understood. However, it has been found to modulate various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the growth and proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been found to have antioxidant and anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole in lab experiments is its wide range of biological activities. This compound can be used to study various cellular signaling pathways and to investigate potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. One area of research is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of its potential as an anti-cancer agent, particularly in the treatment of breast cancer and lung cancer. Additionally, further research is needed to investigate the potential toxicity of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole involves the reaction of 4-(4-Methoxyphenyl)piperazine-1-carbothioamide with propargyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral activities. This compound has also been found to have potential as a neuroprotective agent and a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-4-6-14(21-2)7-5-13/h1,4-7H,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTJFYLPWWFSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide](/img/structure/B2624097.png)
![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2624099.png)


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate](/img/structure/B2624105.png)


![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2624112.png)
![3-[(2-Chloro-6-fluorobenzyl)thio]-6-pyridin-2-ylpyridazine](/img/structure/B2624113.png)
![2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2624115.png)


![1-(2-Phenoxyethyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2624118.png)
